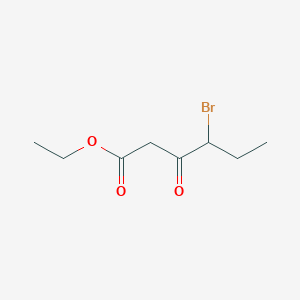

Ethyl 4-bromo-3-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-bromo-3-oxohexanoate is a useful research compound. Its molecular formula is C8H13BrO3 and its molecular weight is 237.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Ethyl 4-bromo-3-oxohexanoate serves as an important intermediate in synthesizing complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Cycloaddition Reactions : this compound has been utilized in stereoselective cycloaddition reactions, leading to the formation of complex ring systems such as benzindenoazepines. For instance, a study demonstrated its application in a NaH-promoted cycloaddition with azadienes, yielding high stereoselectivity and good yields .

- Synthesis of Derivatives : The compound can be transformed into various derivatives that exhibit different biological activities. Its reactivity with nucleophiles and electrophiles makes it a valuable building block for creating new compounds with potential therapeutic effects.

Biological Research Applications

Research indicates that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : The structural characteristics of this compound allow it to interact with specific molecular targets involved in cancer pathways. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential in oncology.

Case Studies

- Stereoselective Synthesis of Benzindenoazepines : A notable study showcased the utility of this compound in synthesizing benzindenoazepine derivatives through cycloaddition reactions. This method not only provided high yields but also allowed for gram-scale production, demonstrating its practical applications in synthetic chemistry .

- Biological Activity Assessment : Ongoing research is focused on evaluating the antimicrobial and anticancer properties of this compound. Initial findings suggest promising activity against specific pathogens and cancer cell lines, warranting further investigation into its pharmacological potential.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at C4 undergoes nucleophilic substitution (SN2) due to its position adjacent to the electron-withdrawing ketone group, which enhances electrophilicity.

Key Reactions and Conditions:

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | Ethanol, 50°C, 6h | Ethyl 4-amino-3-oxohexanoate | 72% | |

| Thiols | K₂CO₃, DMF, RT | Ethyl 4-thioether-3-oxohexanoate | 65% | |

| Azide | NaN₃, DMSO, 80°C | Ethyl 4-azido-3-oxohexanoate | 85% |

Mechanistic Insight:

The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic C4, displacing bromide. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.

Reduction Reactions

The ketone group at C3 is reducible to a secondary alcohol under controlled conditions.

Reduction Pathways:

Notes:

-

NaBH₄ selectively reduces the ketone without affecting the ester group .

-

Catalytic hydrogenation (H₂/Pd-C) requires careful control to avoid over-reduction of the bromine .

Oxidation Reactions

The ketone group resists further oxidation under standard conditions, but the ester moiety can be hydrolyzed:

Hydrolysis Pathways:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (aq), reflux | 4-Bromo-3-oxohexanoic acid | 95% | |

| H₂SO₄ (cat.), H₂O | 4-Bromo-3-oxohexanoic acid | 89% |

Applications:

The carboxylic acid derivative serves as a precursor for acyl chloride synthesis or peptide coupling .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Examples:

| Reaction Type | Catalyst/Base | Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Ethyl 4-phenyl-3-oxohexanoate | 78% | |

| Heck | Pd(OAc)₂, NEt₃ | Styrene | Ethyl 4-styryl-3-oxohexanoate | 68% |

Optimization:

Buchwald-Hartwig amination has also been reported for introducing amine substituents at C4.

Enolate Chemistry

The α-protons adjacent to the ketone are acidic (pKa ~18–20), allowing enolate formation for alkylation or aldol reactions:

Key Transformations:

| Base | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| LDA | Methyl iodide | Ethyl 4-bromo-3-oxo-2-methylhexanoate | 70% | |

| NaH | Benzaldehyde | Ethyl 4-bromo-3-oxo-2-(benzylidene)hexanoate | 63% |

Limitations:

Competing elimination pathways may occur if sterically hindered bases are used .

Stability and Handling

This compound’s multifunctional reactivity underscores its utility in both academic and industrial settings, particularly in drug discovery and materials science.

Eigenschaften

Molekularformel |

C8H13BrO3 |

|---|---|

Molekulargewicht |

237.09 g/mol |

IUPAC-Name |

ethyl 4-bromo-3-oxohexanoate |

InChI |

InChI=1S/C8H13BrO3/c1-3-6(9)7(10)5-8(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

NUJFFRSXUKQHPG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)CC(=O)OCC)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.